2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
2,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-12-17(19(22)27)18(13-4-8-15(28-2)9-5-13)26-21(23-12)24-20(25-26)14-6-10-16(29-3)11-7-14/h4-11,18H,1-3H3,(H2,22,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUYWENTHRWGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=C(C=C4)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to interact with a variety of enzymes and receptors, exhibiting versatile biological activities. They have been reported to act as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Mode of Action
It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the reported activities of similar compounds, it’s plausible that this compound could affect pathways related to the functions of rorγt, phd-1, jak1, and jak2.
Result of Action
Similar compounds have been reported to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These activities suggest that the compound could have a range of effects at the molecular and cellular levels.
Biological Activity
2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the triazolopyrimidine family. Its unique chemical structure allows for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyrimidine ring with methoxyphenyl and methyl substituents. The molecular formula is with a molecular weight of approximately 391.423 g/mol. The structure can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 9.1 | Cytotoxicity |
| HEPG-2 (Liver) | 15.0 | Inhibition of proliferation |
| MDA-MB-231 | 11.5 | Induction of apoptosis |
In a study by MDPI, compounds derived from similar structures exhibited promising anticancer activity by inhibiting cell growth and inducing apoptosis through various mechanisms such as cell cycle arrest and oxidative stress induction .
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties in animal models. For instance, in a study evaluating the effects of related compounds at doses of 50 mg/kg, significant reductions in inflammation were observed compared to control groups. These findings suggest potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 10 µg/mL |
These results indicate that the compound possesses significant antibacterial properties and may serve as a potential candidate for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit enzymes involved in cell proliferation and inflammation pathways. For example, it may bind to targets that modulate signaling pathways associated with cancer cell survival and proliferation .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In vivo studies using MCF-7 xenografts demonstrated a notable reduction in tumor size following treatment with the compound at varying dosages over several weeks.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in significant reduction of swelling compared to untreated controls.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound inhibited the proliferation of MCF-7 (breast cancer) and MDA-MB-231 cell lines, with IC50 values indicating potent activity .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key protein targets involved in cancer cell growth and apoptosis. This interaction leads to the induction of apoptosis and inhibition of cell migration, which are crucial for cancer metastasis .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties:
- In vivo studies indicated that it significantly reduced inflammation markers in animal models. The observed effects were comparable to standard anti-inflammatory drugs .
- Pharmacological Mechanism : It is believed to modulate inflammatory pathways by inhibiting specific enzymes and cytokines involved in the inflammatory response.
Case Studies
Antimicrobial Properties
The compound has been tested for its antimicrobial efficacy against various bacterial strains:
- Results : It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .
Enzyme Inhibition
Research has shown that 2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can inhibit specific enzymes related to disease mechanisms:
Q & A
Basic: What are the standard synthetic routes for preparing 2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
Methodological Answer:
The compound is synthesized via multi-step protocols involving cyclocondensation of substituted aldehydes, amines, and heterocyclic precursors. Key methods include:
- Catalytic TMDP in ethanol/water systems : Efficient for constructing the triazolo-pyrimidine core via one-pot reactions. TMDP (tetramethylenediamine piperazine) acts as a dual acid-base catalyst, enabling high yields (~75–85%) under mild conditions .
- Triethylamine-mediated cyclization in DMF : Used for introducing carboxamide groups by reacting cyanoacetyl intermediates with amines at 120°C for 10 hours .
- Biginelli-like reactions : Employed for assembling pyrimidine rings using thioureas and aldehydes, followed by functionalization with methoxyphenyl groups .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Structural validation relies on:
- NMR spectroscopy : and NMR (400 MHz) resolve substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrimidine carbons at δ 150–160 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1680 cm) .
- X-ray crystallography : Determines bond lengths/angles (e.g., triazolo-pyrimidine core geometry) and resolves tautomeric ambiguities .
- Microanalysis : Validates elemental composition (C, H, N within ±0.4% of theoretical values) .
Basic: What solvent systems and catalysts are optimal for its synthesis?
Methodological Answer:
- Solvents : Ethanol/water (1:1 v/v) balances solubility and eco-friendliness . Polar aprotic solvents like DMF facilitate high-temperature cyclization .
- Catalysts : TMDP is preferred for its dual catalytic role but requires careful handling due to toxicity. Piperidine alternatives (e.g., triethylamine) are used where regulatory restrictions apply .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Temperature control : Heating at 120°C in DMF ensures complete cyclization without side-product formation .
- Catalyst loading : TMDP at 10 mol% in ethanol/water maximizes efficiency while minimizing waste .
- Workup protocols : Recrystallization from ethanol/DMF (1:1) removes unreacted starting materials and enhances purity (>95%) .
- Flow chemistry : Continuous reactors reduce reaction times and improve scalability for multi-step syntheses .
Advanced: How can contradictions in spectroscopic data across studies be resolved?
Methodological Answer:
Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies dynamic tautomeric equilibria (e.g., keto-enol shifts in the pyrimidine ring) .
- Deuteration studies : -NMR clarifies proton exchange processes in polar solvents like DMSO-d .
- Comparative crystallography : Cross-referencing X-ray data with computational models (DFT) validates bond resonance structures .
Advanced: What strategies evaluate the biological activity of this compound, given structural analogs?
Methodological Answer:
- In silico docking : Targets enzymes like dihydrofolate reductase (DHFR) using pyrimidine-based scaffolds .
- Antimicrobial assays : Disk diffusion tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) assess growth inhibition, referencing thiadiazolo-pyrimidine analogs with IC values <10 µM .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) compare activity to pyrazolo-pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
